molecular formula C18H26N2O3 B3026806 tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1128137-43-8

tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B3026806
M. Wt: 318.4
InChI Key: IKLZRTSCLIGAJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperidine carboxylates and their derivatives typically involves multi-step reactions starting from simple precursors. For instance, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for the synthesis of various substituted piperidine derivatives, as seen in the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . The synthesis process often includes acylation, sulfonation, and substitution reactions, with the structures confirmed by spectroscopic methods such as MS, 1H NMR, and FTIR .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine carboxylates is characterized by the presence of a piperidine ring, which can adopt a chair conformation, and a tert-butyl ester moiety. X-ray crystallographic analysis is commonly used to determine the crystal and molecular structure of these compounds. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further optimized using density functional theory (DFT) . The molecular packing in the crystal structure is often driven by hydrogen bonding and other non-covalent interactions .

Chemical Reactions Analysis

Tert-butyl piperidine carboxylates undergo various chemical reactions, including coupling with nucleophiles to yield substituted pyrroles , and condensation reactions to form Schiff base compounds . These reactions are crucial for the synthesis of biologically active compounds and pharmaceutical intermediates. The reactivity of these compounds is influenced by the substituents on the piperidine ring and the nature of the ester group.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine carboxylates are influenced by their molecular structure. These compounds exhibit different thermal properties and solubility profiles depending on their substitution patterns. Spectroscopic methods, including NMR and FTIR, are essential for characterizing these properties. The crystal structure analysis provides insights into the stability of the compounds and the types of intermolecular interactions present, such as O-H...N and O-H...O hydrogen bonds . Computational methods like DFT are used to predict and compare the molecular properties with experimental data .

Scientific Research Applications

Antitumor and Pharmacological Applications

  • Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK Inhibitors : A study by Li et al. (2013) identified a compound related to tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate as a potent and selective inhibitor of c-Met/ALK, showing significant antitumor effects in gastric carcinoma models (Li et al., 2013).

Synthesis and Chemical Properties

  • Efficient Synthesis of Spirocyclic Oxindole Analogue : Teng et al. (2006) described an efficient synthesis approach for a spirocyclic oxindole analogue of tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate, highlighting key steps such as dianion alkylation and cyclization (Teng et al., 2006).

Potential Antidepressant Activity

  • Novel Spiropiperidines as Antidepressants : Ong et al. (1983) synthesized a series of 1-arylspiro[indoline-3,4'-piperidine]s, demonstrating marked antidepressant activity in preclinical models (Ong et al., 1983).

Key Intermediate in Drug Synthesis

  • Synthesis of Key Intermediate for Vandetanib : Wang et al. (2015) detailed the synthesis of a compound closely related to tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate, used as an intermediate in the synthesis of the drug Vandetanib (Wang et al., 2015).

Spiro[indoline-3,4'-piperidine] in Biological Compounds

  • Spirocyclic Indoline Compounds in Antitumor Agents : Li et al. (2020) focused on synthesizing novel 1'-methylspiro[indoline-3,4'-piperidine] derivatives, showing significant antiproliferative activities against various cancer cell lines (Li et al., 2020).

Future Directions

Spirocyclic oxindole analogues, such as “tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate”, are becoming key building blocks for drug discovery . Their unique structure and wide receptor interaction make them a significant area of interest for future research . Further studies could focus on exploring their potential biological activities and developing efficient methods for their preparation .

properties

IUPAC Name

tert-butyl 5-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-9-7-18(8-10-20)12-19-15-6-5-13(22-4)11-14(15)18/h5-6,11,19H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLZRTSCLIGAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113969
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS RN

1128137-43-8
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128137-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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